Tecalcet hydrochloride
Overview
Description
R 568 hydrochloride, also known as Tecalcet hydrochloride, is a positive allosteric modulator and allosteric agonist of the human calcium-sensing receptor (CaSR). It exhibits calcimimetic activity, meaning it mimics the action of calcium on tissues, particularly the parathyroid gland. This compound is used primarily in scientific research to study calcium homeostasis and related disorders .
Mechanism of Action
Target of Action
Tecalcet Hydrochloride, also known as R 568 Hydrochloride, primarily targets the Calcium Sensing Receptor (CaSR) . The CaSR plays a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
This compound acts as an agonist of the CaSR . It allosterically and positively modulates the CaSR, thereby increasing the sensitivity to activation by extracellular calcium . This modulation leads to a decrease in the release of Parathyroid Hormone (PTH) and an increase in the release of calcitonin .
Biochemical Pathways
The activation of CaSR by this compound affects several biochemical pathways. For instance, it has been shown to increase cell migration by activating Rac1 and Phospholipase C gamma 1 (PLCγ1) signaling . It also improves cell proliferation .
Pharmacokinetics
It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract.
Result of Action
The activation of CaSR by this compound leads to a decrease in plasma calcium concentrations . This is due to the decreased release of PTH and increased release of calcitonin . Additionally, it has been shown to increase cell migration and improve cell proliferation .
Action Environment
It is known that the compound’s action can be influenced by the concentration of extracellular calcium , which can vary depending on dietary intake and other factors.
Biochemical Analysis
Biochemical Properties
Tecalcet hydrochloride acts as an agonist of the calcium-sensing receptor (CaSR) . It increases the sensitivity of cells to extracellular calcium . This modulation of the CaSR can influence various biochemical reactions within the cell.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been observed to influence cell migration and proliferation . In a study involving intestinal porcine epithelial cells (IPEC-J2), this compound was found to increase cell migration and proliferation . These effects were regulated by the activation of Rac1 and PLCγ1 signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the calcium-sensing receptor (CaSR). As a CaSR modulator, this compound increases the sensitivity of the receptor to extracellular calcium . This leads to the activation of intracellular signaling pathways, including the Rac1 and PLCγ1 pathways, which in turn influence cellular functions such as migration and proliferation .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in a study involving 10-week-old male Sprague-Dawley rats, different dosages of this compound were found to have varying effects on serum levels of 1,25 (OH) 2 D 3 and parathyroid hormone (PTH) .
Metabolic Pathways
This compound is involved in the modulation of calcium homeostasis, which is a critical metabolic pathway. It interacts with the calcium-sensing receptor (CaSR), influencing the receptor’s sensitivity to extracellular calcium
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its target, the calcium-sensing receptor (CaSR), which is a G protein-coupled receptor located in the cell membrane
Preparation Methods
The synthesis of R 568 hydrochloride involves several steps:
Preparation of ®-3-methoxy-alpha-methylbenzylamine: This intermediate is prepared from 3-methoxyacetophenone via the Leuckart reaction, which involves heating with ammonium formate.
Reductive Alkylation: The chiral amine is then subjected to one-pot reductive alkylation with 3-(2-chlorophenyl)propionitrile. Reduction of the nitrile by diisobutylaluminium hydride (DIBAL) at -78°C produces an intermediate imine complex, which, after addition of the chiral amine, generates an imine.
Alternative Procedure: Another method involves alkylation of diethyl malonate with 2-chlorobenzyl chloride, followed by hydrolysis and decarboxylation to yield arylpropionic acid.
Chemical Reactions Analysis
R 568 hydrochloride undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can be involved in redox reactions, particularly during its synthesis where intermediates are reduced using agents like DIBAL and sodium borohydride.
Substitution Reactions: The synthesis involves nucleophilic substitution reactions, such as the alkylation of diethyl malonate with 2-chlorobenzyl chloride.
Hydrolysis: The intermediate formamide is hydrolyzed with hydrochloric acid during the preparation of the chiral amine.
Scientific Research Applications
R 568 hydrochloride is widely used in scientific research due to its ability to modulate the calcium-sensing receptor. Some of its applications include:
Comparison with Similar Compounds
R 568 hydrochloride is unique among calcimimetics due to its specific action on the calcium-sensing receptor. Similar compounds include:
Cinacalcet: Another calcimimetic that also targets CaSR but has different pharmacokinetic properties.
Etelcalcetide: A peptide-based calcimimetic with a different mechanism of action compared to R 568 hydrochloride.
NPS 2143: A negative allosteric modulator of CaSR, used to study the opposite effects of calcimimetics.
R 568 hydrochloride stands out due to its high potency and efficacy in modulating CaSR, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H/t14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXUXANREVNZLH-PFEQFJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170263 | |
Record name | Tecalcet hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177172-49-5 | |
Record name | Tecalcet hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177172495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tecalcet hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TECALCET HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HP28R98LC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of tecalcet hydrochloride and how does it differ from its successor, cinacalcet hydrochloride?
A1: this compound and cinacalcet hydrochloride are both calcimimetics, meaning they mimic the action of calcium in the body. They achieve this by activating the calcium-sensing receptor (CaSR) located on the parathyroid gland. This activation leads to a decrease in parathyroid hormone (PTH) secretion, which in turn helps to lower serum calcium levels []. While the specific mechanism of action is similar, cinacalcet hydrochloride was developed to address the shortcomings of this compound, particularly its poor pharmacokinetic profile and rapid metabolism [].
Q2: What are the potential applications of this compound in pharmaceutical development?
A2: this compound, being the predecessor of cinacalcet hydrochloride, provided valuable insights into the therapeutic potential of calcimimetics. These insights paved the way for the development of cinacalcet hydrochloride for treating primary and secondary hyperparathyroidism []. While not commercially available itself, this compound's exploration contributed significantly to understanding the structure-activity relationships within this drug class.
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